PB-22 4-hydroxyquinoline isomer
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Overview
Description
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 4-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Scientific Research Applications
Analytical Differentiation in Forensic Drug Analysis
A study by Kohyama et al. (2016) focused on the differentiation among regioisomers of synthetic cannabinoids, including isomers of PB-22 4-hydroxyquinoline, in forensic drug analysis. This research is significant for legal and regulatory purposes as all isomers are not regulated by law. The study employed gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to achieve successful separation and identification of isomers, including PB-22 4-hydroxyquinoline (Kohyama et al., 2016).
Photophysical Studies
In a study on rare earth organic chelates, Thompson et al. (2004) examined heavy rare earth tris‐8‐hydroxyquinolines, which are chemically similar to aluminium tris‐8‐hydroxyquinoline. The research highlighted the luminescence characteristics of these compounds, indicating potential applications in photoluminescence and the study of 4f–4f luminescence in rare earth elements (Thompson et al., 2004).
Catalytic Performance in Chemical Reactions
Shang et al. (2008) investigated the use of modified HMCM-22 zeolites, treated with 8-hydroxyquinoline, as catalysts for the skeletal isomerization of n-butene. This research contributes to the understanding of how the modification of zeolites can impact their catalytic performance, particularly in the context of isomerization reactions (Shang et al., 2008).
Biomedical Applications
A study by Lv et al. (2019) on a Pb(II) complex with 8-hydroxyquinolinate explored its DNA binding properties and anticancer activity. This type of research contributes to the broader field of metallopharmaceuticals and the development of novel anticancer agents (Lv et al., 2019).
Tautomerism Studies
Research by Heidarnezhad et al. (2013) on the tautomer stability of 4-hydroxyquinoline considered the solvent effect and NBO analysis. This study enhances the understanding of the tautomeric behavior of quinolines, which is fundamental to the study of their chemical properties and potential applications (Heidarnezhad et al., 2013).
properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-15-25-16-19(17-9-5-7-12-21(17)25)23(26)27-22-13-14-24-20-11-6-4-10-18(20)22/h4-7,9-14,16H,2-3,8,15H2,1H3 |
InChI Key |
SPDKRXJQAMKXNU-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CCCCC)C4=C3C=CC=C4 |
synonyms |
quinolin-4-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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